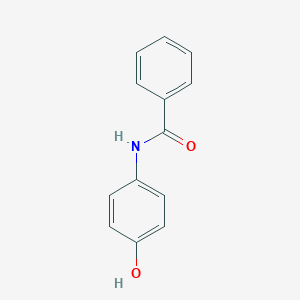

N-(4-hydroxyphenyl)benzamide

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPWYDXAVJCNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165666 | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15457-50-8 | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015457508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Hydroxyphenyl Benzamide Derivatives

Established Synthetic Routes for N-(4-hydroxyphenyl)benzamide and Substituted Analogs

The construction of the this compound backbone is predominantly achieved through the formation of an amide bond between a 4-aminophenol (B1666318) precursor and a benzoic acid derivative. Condensation reactions are the most common and direct methods employed for this purpose.

Condensation Reactions Involving 4-Aminophenol Precursors

The most prevalent method for the synthesis of this compound and its analogs is the condensation reaction between 4-aminophenol and a suitably substituted benzoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic attack of the amine on the acyl chloride. byjus.comwikipedia.org

The Schotten-Baumann reaction is typically performed in a biphasic system, consisting of an aqueous and an organic solvent. wikipedia.org The base, commonly sodium hydroxide (B78521) or potassium hydroxide, resides in the aqueous phase, while the reactants and the product are in the organic phase. wikipedia.org Pyridine can also be employed as a base, which may enhance the reactivity of the acyl chloride. byjus.com For instance, the synthesis of this compound can be achieved by reacting 4-aminophenol with benzoyl chloride in an aqueous medium. researchgate.net

A variety of substituted this compound derivatives can be synthesized by employing substituted benzoyl chlorides. For example, 4-fluoro-N-(4-hydroxyphenyl)benzamide is prepared through the condensation of 4-fluorobenzoyl chloride with 4-aminophenol. This reaction is often conducted in a solvent mixture of N-methyl-2-pyrrolidone (NMP) and N-cyclohexyl-2-pyrrolidone (CHP) in the presence of potassium carbonate.

Another example involves the synthesis of N-(2-hydroxy-4-nitrophenyl)benzamide and N-(2-hydroxy-5-nitrophenyl)benzamide, where the corresponding nitro-substituted 2-aminophenols are condensed with benzoyl chloride. nih.gov

Table 1: Examples of this compound Analogs Synthesized via Condensation Reactions

| Precursor 1 | Precursor 2 | Product | Reference |

| 4-Aminophenol | Benzoyl chloride | This compound | researchgate.net |

| 4-Aminophenol | 4-Fluorobenzoyl chloride | 4-Fluoro-N-(4-hydroxyphenyl)benzamide | |

| 2-Amino-5-nitrophenol | Benzoyl chloride | N-(2-hydroxy-4-nitrophenyl)benzamide | nih.gov |

| 2-Amino-4-nitrophenol | Benzoyl chloride | N-(2-hydroxy-5-nitrophenyl)benzamide | nih.gov |

Alternative Synthetic Strategies for this compound Scaffolds

Beyond the direct condensation of 4-aminophenol with acyl chlorides, alternative strategies have been developed to access the this compound scaffold, sometimes offering advantages in terms of substrate scope or reaction conditions.

One such method involves the reaction of 4-aminophenol with isocyanates. For example, 4-hydroxyphenyl-substituted phenylureas can be synthesized by stirring p-aminophenol with various isocyanates in dry dioxane at room temperature. researchgate.net While this yields urea (B33335) derivatives, it represents a related amide bond-forming strategy.

A more complex, multi-step synthesis has been reported for 2-(4-hydroxyphenoxy)benzamide derivatives. This pathway begins with the esterification of ortho-iodobenzoic acid, followed by an Ullmann reaction to form a diaryl ether intermediate. Subsequent amination and a final PhIO-mediated oxidation reaction yield the target 2-(4-hydroxyphenoxy)benzamide scaffold. nih.gov This method is notable for being metal-free and environmentally friendly. nih.gov

Another approach involves the reaction of an acyl halogenide with N-(4'-hydroxyphenyl)acetamide. In this patented process, a 5-benzoyl-1-methylpyrrole-2-acetic acid is converted to its acyl chloride, which is then reacted with N-(4'-hydroxyphenyl)acetamide to yield the corresponding ester. google.com This highlights a modification where the phenolic hydroxyl group is acylated rather than the amino group being benzoylated.

Derivatization Strategies for Structural Modification of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a wide array of derivatives with tailored properties. These modifications can be introduced at the aromatic rings, the amide nitrogen, or the benzoyl moiety.

Halogenation and Fluorination at Aromatic Positions

The introduction of halogen atoms, particularly fluorine, onto the aromatic rings of this compound can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. ontosight.ai

Fluorinated derivatives are commonly synthesized by utilizing a fluorinated starting material in the initial condensation reaction. For example, the synthesis of 4-fluoro-N-(4-hydroxyphenyl)benzamide is achieved by using 4-fluorobenzoyl chloride. Similarly, other fluorinated benzamides have been synthesized, and their crystal structures have been studied, revealing the influence of fluorine on the solid-state packing. mdpi.com A series of N-substituted benzamide (B126) derivatives, including those with fluorine substituents, have been designed and synthesized based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor. researchgate.net

The synthesis of 5-fluoro-2-(4-hydroxyphenoxy)benzamide has also been reported, demonstrating the introduction of a fluorine atom on the benzamide ring in a more complex derivative. mdpi.com

Introduction of Hydroxyl and Methoxy (B1213986) Substituents

The incorporation of additional hydroxyl and methoxy groups can modulate the hydrogen bonding capacity and solubility of this compound derivatives.

A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have been synthesized, demonstrating the presence of an additional hydroxyl group on the aniline (B41778) ring. nih.gov The synthesis of 2-(4-hydroxy-3-methylphenoxy)benzamide showcases the introduction of both a hydroxyl and a methyl group on the phenoxy ring of a related scaffold. mdpi.com

Furthermore, a novel series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives have been designed and synthesized as potential Mnk inhibitors, highlighting the strategic placement of hydroxyl and methoxy groups on a fused ring system attached to the core amide structure.

Modifications at the Amide Nitrogen and Benzoyl Moiety

The amide nitrogen and the benzoyl group are key sites for structural diversification. Alkylation or acylation of the amide nitrogen, as well as substitution on the benzoyl ring, can lead to a wide range of derivatives.

Modification at the amide nitrogen is exemplified by the synthesis of N-(cyanomethyl)-N-(4-hydroxyphenyl)benzamide. nih.gov In a different approach, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been synthesized, where the amide nitrogen of the primary benzamide is hydroxylated. nih.gov

The benzoyl moiety can be readily modified by using substituted benzoic acids or their derivatives in the initial condensation step. This is seen in the synthesis of various N-(substituted-phenyl)benzamides. For example, the synthesis of N-(4-methylphenyl)benzamide and its derivatives has been reported, where a methyl group is present on the aniline ring. nih.govresearchgate.net Similarly, 4-hydroxy-N-phenylbenzamide represents a simple variation where the hydroxyl group is on the benzoyl ring instead of the aniline ring. nih.gov

Chemical Reactivity and Transformation Pathways of this compound Derivatives

The reactivity of this compound derivatives is dictated by the interplay of the electronic properties of the phenolic and benzamido moieties. The electron-donating nature of the hydroxyl group and the electron-withdrawing character of the benzoyl group influence the reactivity of the aromatic rings and the central amide bond.

Oxidation Reactions of Phenolic Hydroxyl Groups

The phenolic hydroxyl group in this compound and its derivatives is susceptible to oxidation, a reaction of significant interest due to the potential formation of reactive quinone-imine species. This transformation is analogous to the well-studied oxidation of p-aminophenols and N-(4-hydroxyphenyl)acetamide (acetaminophen). The oxidation process typically involves a two-electron transfer, leading to the formation of an N-acyl-p-benzoquinone imine. researchgate.net

The oxidation can be achieved through various methods, including electrochemical, enzymatic, and chemical approaches. researchgate.netnih.gov Electrochemical oxidation provides a controlled method for generating the quinone-imine species. researchgate.net For instance, the electrochemical oxidation of p-aminophenol, a related compound, proceeds first to the corresponding quinone-imine, which can then be further oxidized to a benzoquinone. researchgate.net

Enzymatic oxidation, often mediated by cytochrome P450 enzymes, is a key metabolic pathway for compounds containing a p-aminophenol substructure. nih.gov For example, human P450 2E1 and P450 2A6 have been shown to oxidize acetaminophen (B1664979) to its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.gov A similar transformation can be anticipated for this compound derivatives.

Chemical oxidants are also employed for this transformation. Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), are known to oxidize p-aminophenols to quinone-imines, which can then participate in subsequent reactions. nih.gov Other chemical oxidants, including those generated from chloride and bromide by enzymes like myeloperoxidase, can also effect the oxidation of related N-hydroxy-N-acyl aromatic amines.

The resulting N-acyl-p-benzoquinone imines are electrophilic and can react with various nucleophiles. This reactivity is central to both the biological activity and potential toxicity of some of these compounds. The stability and subsequent reactions of the formed quinone-imine depend on the substituents present on the aromatic rings.

Table 1: Examples of Oxidation Methods for p-Aminophenol Derivatives

| Starting Material | Reagent/Method | Product | Reference |

| p-Aminophenol | Electrochemical Oxidation | p-Quinone-imine, p-Benzoquinone | researchgate.net |

| N-(4-hydroxyphenyl)acetamide | Cytochrome P450 2E1/2A6 | N-acetyl-p-benzoquinone imine | nih.gov |

| N-Toluenesulfonyl-4-aminophenol | Anodic oxidation or chemical oxidation | p-Quinone monoimine | nih.gov |

Reduction of Amide Linkages

The amide bond in this compound derivatives is generally stable but can be reduced to the corresponding amine under specific and often forcing conditions. Standard reducing agents used for amides, such as lithium aluminum hydride (LiAlH₄), are effective but may also reduce other functional groups present in the molecule.

A more selective approach involves the use of sodium borohydride (B1222165) (NaBH₄) at elevated temperatures in a high-boiling solvent like diglyme (B29089). Studies on the reduction of aromatic amides have shown that primary aromatic amides can be reduced to amines with NaBH₄ in diglyme at 162 °C. This reaction is proposed to proceed through the formation of a nitrile intermediate. The addition of a Lewis acid, such as lithium chloride (LiCl), can enhance the rate of reduction of secondary aromatic amides. For instance, while N-methylbenzamide is not reduced by NaBH₄ in diglyme alone at 162 °C, the addition of LiCl facilitates its reduction to benzylmethylamine.

This methodology can be applied to this compound derivatives, although the presence of the phenolic hydroxyl group may necessitate protection prior to the reduction to avoid side reactions. The choice of reducing conditions must be carefully considered to achieve the desired transformation without affecting other sensitive functional groups.

Table 2: Conditions for the Reduction of Aromatic Amides

| Substrate Type | Reagent | Solvent | Temperature (°C) | Product |

| Primary Aromatic Amide | NaBH₄ | Diglyme | 162 | Amine (via nitrile intermediate) |

| Secondary Aromatic Amide | NaBH₄ / LiCl | Diglyme | 162 | Amine |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers a pathway to further functionalize the aromatic rings of this compound derivatives, provided that the rings are appropriately activated. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.

For an SNAr reaction to occur, the aromatic ring must be substituted with at least one strong electron-withdrawing group (EWG), such as a nitro or cyano group, positioned ortho or para to a suitable leaving group, typically a halogen. The electron-withdrawing group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the context of this compound, SNAr reactions could be envisioned on either the benzoyl or the hydroxyphenyl ring. For example, a derivative such as N-(4-hydroxy-3-nitrophenyl)benzamide or N-(4-hydroxyphenyl)-4-nitrobenzamide, if containing a halogen at a suitable position, could undergo nucleophilic substitution. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions.

Recent advancements in SNAr methodology include the development of directed SNAr reactions, where a directing group can facilitate substitution at a specific position, even in the absence of a strong activating group. For instance, an ortho-iodobenzamide has been shown to undergo a directed SNAr reaction with amines in the presence of pyridine. Furthermore, greener reaction conditions for SNAr have been developed, utilizing solvents like polyethylene (B3416737) glycol (PEG) or water with additives.

Table 3: General Conditions for Nucleophilic Aromatic Substitution

| Substrate Requirement | Leaving Group | Nucleophile Examples | Typical Conditions |

| Aromatic ring with strong EWG (e.g., -NO₂) ortho/para to leaving group | Halogen (F, Cl, Br, I) | Amines, Alkoxides, Thiolates | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, DMF, PEG), Elevated temperature |

Advanced Spectroscopic, Structural, and Computational Characterization of N 4 Hydroxyphenyl Benzamide

Theoretical Studies and Quantum Chemical Calculations

Theoretical studies employing quantum chemical calculations are instrumental in understanding the molecular structure, electronic properties, and reactivity of N-(4-hydroxyphenyl)benzamide. These computational methods provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized geometry and electronic properties.

A key aspect of these analyses is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity. For a molecule like this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl ring, while the LUMO is often found on the benzoyl moiety.

Table 1: Representative DFT-Calculated Electronic Properties of this compound (Note: The following values are representative for a molecule of this type and are for illustrative purposes, as specific computational data for this compound was not available in the searched literature.)

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Chemical Softness (S) | 0.22 eV⁻¹ |

| Electrophilicity Index (ω) | 2.68 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the π-system of the aromatic rings. The positive potential is likely located around the amide and hydroxyl hydrogen atoms.

Fukui functions provide a quantitative measure of the reactivity of different atomic sites in a molecule. The Fukui function, ƒ(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. Specifically, ƒ+(r) relates to reactivity towards a nucleophilic attack (electron acceptance), while ƒ-(r) corresponds to reactivity towards an electrophilic attack (electron donation). Atoms with higher Fukui function values are considered more reactive for the respective type of attack.

Table 2: Representative Fukui Function Indices for Selected Atoms of this compound (Note: The following values are illustrative and represent typical outcomes of such an analysis, as specific computational data for this compound was not available in the searched literature.)

| Atom | ƒ⁺ (for Nucleophilic Attack) | ƒ⁻ (for Electrophilic Attack) | ƒ⁰ (for Radical Attack) |

| O (carbonyl) | 0.15 | 0.08 | 0.115 |

| O (hydroxyl) | 0.12 | 0.10 | 0.110 |

| N (amide) | 0.05 | 0.13 | 0.090 |

| C (carbonyl) | 0.18 | 0.04 | 0.110 |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. The distribution and energy of these orbitals are crucial in predicting the outcomes of chemical reactions. The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. The analysis of the HOMO and LUMO compositions for this compound can reveal which parts of the molecule are more likely to participate in electron donation and acceptance during a chemical reaction.

Table 3: Representative NBO Analysis of a Key Interaction in this compound (Note: The following is a representative example of an NBO analysis outcome, as specific computational data for this compound was not available in the searched literature.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O(carbonyl) | π*(C-N) | 25.5 |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and conformational preferences of this compound is crucial for comprehending its properties and interactions.

Computational methods, particularly DFT, are used to predict the most stable conformation of a molecule, known as the global minimum energy conformation. This involves calculating the energy of various possible spatial arrangements of the atoms (conformers) to identify the one with the lowest energy. For this compound, a key conformational feature is the dihedral angle between the planes of the two aromatic rings. Crystal structure data for this compound is available in the Cambridge Structural Database (CSD reference code: CCDC 842661), based on a study by Tothadi & Desiraju (2012). Analysis of related benzamide (B126) structures has shown that the amide plane/phenyl ring angle is typically between 28 and 31 degrees iucr.org. This suggests a non-planar arrangement is the most stable conformation, which is a balance between steric hindrance and electronic conjugation effects.

Molecular Dynamics (MD) Simulations of this compound-Ligand Protein Complexes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery and molecular biology, MD simulations provide detailed insights into the dynamic behavior of a ligand, such as this compound, when it interacts with a biological target, typically a protein. nih.govnih.gov This technique allows researchers to observe how the ligand-protein complex behaves in a simulated physiological environment, offering a view of the binding process that static models cannot provide. mdpi.com

A literature search for specific Molecular Dynamics simulation studies conducted on this compound complexed with a protein target did not yield specific published results. However, the application of this methodology would be crucial in elucidating the stability and dynamics of such a complex. The primary goals of performing MD simulations on a this compound-protein complex would be:

Assessment of Binding Stability: By simulating the complex over an extended period (typically nanoseconds to microseconds), researchers can assess the stability of the interaction. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. nih.gov

Identification of Key Interactions: MD simulations can reveal the specific amino acid residues in the protein that form significant and persistent interactions (e.g., hydrogen bonds, hydrophobic interactions) with this compound. This information is vital for understanding the basis of molecular recognition.

Analysis of Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the protein's conformation might change to accommodate the ligand, or how the ligand adapts its shape within the binding site. nih.gov The Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the protein become more or less flexible upon ligand binding.

Calculation of Binding Free Energy: Advanced computational techniques, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be applied to the simulation trajectory to estimate the binding free energy of the this compound to its target protein, providing a quantitative measure of binding affinity. nih.gov

In a typical workflow, a starting structure of the this compound docked into a protein's active site would be placed in a simulated box of water molecules and ions to mimic the cellular environment. The system's energy is minimized, and then it is gradually heated and equilibrated before a final production simulation is run for data collection. pitt.edu The resulting trajectory provides a detailed movie-like view of the molecular interactions, which can be analyzed to understand the compound's mechanism of action at an atomic level. nih.gov

Computational Methods for Predicting Biological Activity

Computational chemistry offers a suite of tools to predict the biological activity and pharmacokinetic properties of molecules before they are synthesized and tested in a laboratory, thereby saving significant time and resources. These in silico methods rely on the principle that the biological activity of a compound is related to its molecular structure and associated electronic properties.

Electrophilicity Index for Bioactivity Assessment

The global electrophilicity index (ω) is a quantum chemical descriptor derived from Conceptual Density Functional Theory (DFT) that quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. The electrophilicity index is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This index is valuable for assessing potential bioactivity because many drug-receptor interactions and metabolic reactions involve the transfer of electrons. A higher electrophilicity index can sometimes be correlated with higher biological activity or, conversely, with potential toxicity if the molecule is too reactive and interacts non-specifically with biological macromolecules.

A comprehensive search of scientific literature did not yield specific studies where the electrophilicity index for this compound was calculated and explicitly correlated with its biological activity. Such a study would involve using DFT calculations to determine the HOMO and LUMO energies of this compound, from which the electrophilicity index would be derived. This value could then be compared with those of other known bioactive compounds or used in quantitative structure-activity relationship (QSAR) models to predict its efficacy.

Drug-Likeness and Pharmacokinetic Predictions

For a compound to be a viable oral drug, it must possess a favorable balance of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). Computational tools are widely used to predict these properties early in the drug discovery process.

Drug-Likeness Assessment: Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely candidate for an orally active drug. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. drugbank.comnih.gov This rule states that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

The relevant physicochemical properties for this compound have been computationally predicted and are available in public databases. nih.gov An analysis of these properties against Lipinski's Rule of Five is presented below.

Table 1: Drug-Likeness Profile of this compound

| Property | Value nih.gov | Lipinski's Rule drugbank.comscfbio-iitd.res.in | Compliance |

|---|---|---|---|

| Molecular Weight | 213.23 g/mol | ≤ 500 | Yes |

| XLogP3 (LogP) | 2.3 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, with zero violations. This suggests that the compound possesses a favorable physicochemical profile for oral bioavailability and is considered "drug-like."

Pharmacokinetic Predictions: Beyond general drug-likeness, specific ADME parameters can be predicted using various computational models. These predictions can cover aspects such as:

Absorption: Predicting human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimating properties like plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Metabolism: Predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. nih.gov

Excretion: Estimating parameters like total clearance. nih.gov

A detailed in silico ADME profile for this compound was not available in the searched literature. Performing such a computational study would provide a more comprehensive picture of its potential pharmacokinetic behavior.

Mechanistic Insights into Biological Activities of N 4 Hydroxyphenyl Benzamide and Its Analogs

Enzyme Inhibition Mechanisms

The benzamide (B126) scaffold is a versatile structure in medicinal chemistry, with various derivatives exhibiting inhibitory activity against a range of enzymes. While specific data on N-(4-hydroxyphenyl)benzamide is limited in the scientific literature, research on its analogs provides valuable insights into potential mechanisms of action.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition and Associated Molecular Interactions

There is currently no available scientific literature detailing the direct inhibition of succinate dehydrogenase (SDH) by this compound or its close analogs.

Due to the lack of studies on the interaction between this compound and SDH, the specific roles of hydrogen bonding and pi-pi interactions in this context have not been elucidated.

Acetylcholinesterase (AChE) Inhibitory Activity

Benzamide derivatives have emerged as a class of compounds with the potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

While direct studies on the AChE inhibitory activity of this compound are not prevalent, research on structurally related benzamide compounds has demonstrated notable inhibitory effects. For instance, a series of 2-hydroxy-N-phenylbenzamides and their ester derivatives have been shown to moderately inhibit AChE. These compounds, which share the core benzamide structure with this compound, exhibit IC50 values in the micromolar range. This suggests that the benzamide moiety can serve as a foundational structure for the design of AChE inhibitors. The activity of these analogs underscores the potential for this compound to interact with the active site of AChE.

| Compound Family | AChE Inhibition (IC50) |

| 2-hydroxy-N-phenylbenzamide derivatives | Moderate inhibition |

Table 1: Acetylcholinesterase inhibitory activity of this compound analogs.

Beta-Secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1) is another key enzyme implicated in the pathogenesis of Alzheimer's disease, as it is involved in the production of amyloid-beta peptides. The inhibition of BACE1 is therefore a significant area of research for disease-modifying therapies.

Although specific data on this compound as a BACE1 inhibitor is not available, studies on other benzamide derivatives have shown promise. For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) has been identified as an active inhibitor of the BACE1 enzyme. This finding indicates that the benzamide scaffold can be adapted to target the active site of BACE1. The inhibitory activity of this analog suggests a potential, yet unconfirmed, role for this compound in BACE1 inhibition.

| Analog | BACE1 Inhibition |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Active |

Table 2: Beta-Secretase 1 inhibitory activity of a benzamide analog.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

There is currently no scientific literature available that investigates the inhibitory activity of this compound or its analogs on the cyclooxygenase-2 (COX-2) enzyme.

Modulation of Cellular Pathways and Processes

The biological activities of benzamide derivatives can extend beyond direct enzyme inhibition to the modulation of various cellular pathways. While information specifically concerning this compound is scarce, a study on a structurally related compound, a 4-hydroxy-furanyl-benzamide derivative, has shed some light on potential cellular mechanisms. nih.gov

This particular analog was found to have a biological effect in the context of heart failure. nih.gov The study suggested that the compound exerts its effects by interacting with M2-muscarinic receptors and activating the nitric oxide synthase enzyme. nih.gov This leads to a decrease in left ventricular pressure and a reduction in the infarct area in a model of ischemia-reperfusion injury. nih.gov Although this is a different molecule, it highlights the potential for benzamide derivatives to influence cellular signaling pathways, in this case, those related to cardiovascular function. The presence of the 4-hydroxyphenyl group in both compounds suggests a possible, though unproven, avenue for similar biological activity.

Pharmacological Potential and Therapeutic Applications of N 4 Hydroxyphenyl Benzamide Derivatives

Anticancer Research and Antitumor Efficacy

N-(4-hydroxyphenyl)benzamide derivatives have shown considerable promise in the field of oncology. Researchers have synthesized and evaluated numerous analogs, revealing their potential to combat cancer through various mechanisms, including the inhibition of cancer cell growth and the induction of programmed cell death.

Inhibition of Cancer Cell Proliferation (e.g., HL-60 leukemia cells)

A notable area of investigation has been the ability of this compound derivatives to halt the proliferation of cancer cells. Studies have demonstrated dose-dependent inhibitory effects on various cancer cell lines.

For instance, the synthetic retinoid N-(4-hydroxyphenyl)retinamide (HPR) has been shown to induce apoptosis in the human promyelocytic leukemia HL-60 cell line. nih.gov In contrast to all-trans retinoic acid (RA), which primarily induces differentiation, HPR was found to clearly trigger apoptosis. nih.gov

Furthermore, research into benzamidoxime (B57231) derivatives, which share a structural relationship, has revealed their potent anti-tumor activity. All tested amidoxime (B1450833) derivatives inhibited the viability of Jurkat T-cell lymphoma and HL-60RG leukemia cells in a dose-dependent manner. nih.gov Notably, the HL-60RG cells appeared to be more susceptible to damage from these compounds compared to the Jurkat cells. nih.gov

A novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were designed as histone deacetylase (HDAC) inhibitors. nih.gov One particular derivative, a thiophene (B33073) substituted compound (5j), exhibited significant antiproliferative activity against a wide range of human cancer cell lines, with particular efficacy against breast cancer. nih.gov This compound also showed potent activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines. nih.gov

Another study focused on (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide (B126) derivatives for the treatment of multiple myeloma. Compound 8b from this series demonstrated the most potent anti-proliferative activity against RPMI8226 cells, with an IC50 value of 0.12 ± 0.09 μM. nih.gov

The table below summarizes the antiproliferative activity of selected this compound derivatives.

| Derivative/Compound | Cancer Cell Line | Observed Effect | IC50 Value |

| N-(4-hydroxyphenyl)retinamide (HPR) | HL-60 (leukemia) | Induces apoptosis | Not specified |

| Benzamidoxime derivatives | Jurkat (T-cell lymphoma), HL-60RG (leukemia) | Dose-dependent inhibition of cell viability | Not specified |

| Thiophene substituted HPPB derivative (5j) | Various, including breast cancer, HCT116 (colon), A549 (lung) | Good antiproliferative activity | 0.3 µM (HCT116) |

| (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide (8b) | RPMI8226 (multiple myeloma) | Potent anti-proliferative activity | 0.12 ± 0.09 μM |

Induction of Apoptosis in Various Cancer Cell Lines

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

As previously mentioned, N-(4-hydroxyphenyl)retinamide (HPR) is a potent inducer of apoptosis in HL-60 leukemia cells. nih.gov Flow cytometry analysis confirmed that HPR-treated apoptotic cells showed negative vimentin (B1176767) expression, suggesting a mechanism of action distinct from that of all-trans retinoic acid. nih.gov

The N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j was found to induce cell cycle arrest at the G2/M phase and subsequent apoptosis in MDA-MB-231 breast cancer cells. nih.gov This process was potentially mediated by the modulation of p21, caspase-3, and Bcl-xL. nih.gov Similarly, (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivative 8b was shown to induce apoptosis in RPMI8226 multiple myeloma cells by promoting the release of mitochondrial reactive oxygen species (ROS). nih.gov

Neurodegenerative Disease Research

The therapeutic potential of this compound derivatives extends to the field of neurodegenerative diseases. Research has focused on their ability to enhance cognitive function and provide neuroprotection in experimental models.

Memory Enhancement and Cognitive Function Modulation

Derivatives of this compound have been investigated for their potential to ameliorate cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease.

A series of N-benzyl benzamide derivatives were identified as selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Two compounds from this series, S11-1014 and S11-1033, demonstrated a significant therapeutic effect against cognitive impairment induced by Aβ1-42 in a behavioral study. nih.gov

Furthermore, a novel class of benzamide-hydroxypyridinone hybrids were designed as multi-targeting agents for Alzheimer's disease. nih.gov Compound 8g from this series not only exhibited potent and selective inhibition of monoamine oxidase B (MAO-B), another key target in neurodegeneration, but also demonstrated the ability to ameliorate cognitive impairment induced by scopolamine (B1681570) in in vivo assays. nih.gov

Neuroprotective Effects in Experimental Models

In addition to modulating cognitive function, this compound derivatives have demonstrated direct neuroprotective effects in various experimental settings.

Several of the N-benzyl benzamide derivatives that inhibit butyrylcholinesterase also showed neuroprotective effects in an oxidative damage model. nih.gov The benzamide-hydroxypyridinone hybrid, compound 8g, was found to remarkably resist Aβ-induced oxidation in in vitro assays. nih.gov

A study on N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, a calcineurin inhibitor, revealed its neuroprotective potential in models of Parkinson's disease. nih.gov This compound significantly reduced intracellular reactive oxygen species (ROS) and reversed the overexpression of α-synuclein in SH-SY5Y cells induced with 6-hydroxydopamine (6-OHDA). nih.gov In a C. elegans model of Parkinson's disease, it demonstrated the ability to restore dopamine-dependent behaviors. nih.gov

Antifungal and Antimicrobial Research

Research has also uncovered the significant antifungal and antimicrobial properties of this compound derivatives, making them potential candidates for the development of new anti-infective agents. nih.govnih.gov

A study on N-(o-hydroxyphenyl)benzamides described the synthesis and in vitro antimicrobial activity of a series of these compounds against various bacteria and the fungus Candida albicans. nih.gov The derivative 4-amino-N-(o-hydroxyphenyl)benzamide was active against the Gram-negative bacterium Klebsiella pneumoniae. nih.gov Several other compounds in the series showed antibacterial activity against Pseudomonas aeruginosa. nih.gov Notably, for antifungal activity against C. albicans, compounds 2e, 2h, and 2m were found to be more active than other derivatives, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml. nih.gov

Another study synthesized a new series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives and evaluated their antibacterial and antifungal activities. nih.gov These compounds displayed a broad spectrum of activity against microorganisms including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, with MIC values ranging from 1.95 to 500 µg/ml. nih.gov The benzamide derivative 1d was particularly potent against drug-resistant B. subtilis. nih.gov

The table below presents the antimicrobial activity of selected this compound derivatives.

| Derivative/Compound | Target Microorganism | Observed Effect | MIC Value |

| 4-amino-N-(o-hydroxyphenyl)benzamide | Klebsiella pneumoniae | Antibacterial activity | 25 µg/ml |

| Various N-(o-hydroxyphenyl)benzamides | Pseudomonas aeruginosa | Antibacterial activity | 25 µg/ml |

| Compounds 2e, 2h, 2m (N-(o-hydroxyphenyl)benzamides) | Candida albicans | Antifungal activity | 12.5 µg/ml |

| Benzamide derivative 1d | Drug-resistant Bacillus subtilis | Potent antibacterial activity | 1.95 µg/ml |

| Benzamide derivative 1d | Bacillus subtilis | Antibacterial activity | 3.9 µg/ml |

| Benzamide derivative 1d | Staphylococcus aureus | Antibacterial activity | 7.8 µg/ml |

Antifungal Activity Against Plant Pathogens (e.g., Valsa mali, Sclerotinia sclerotiorum)

Detailed research specifically investigating the antifungal activity of this compound derivatives against the plant pathogens Valsa mali and Sclerotinia sclerotiorum is not extensively available in the public domain. However, the broader antifungal potential of the benzamide chemical class has been established through studies on other fungal species, particularly human pathogens.

A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives were synthesized and shown to possess a wide spectrum of antimicrobial activity. nih.gov These compounds were tested against various fungi, including Candida albicans, and demonstrated activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/ml. nih.gov Similarly, studies on N-(4-Halobenzyl)amides revealed their efficacy against several Candida species, including strains resistant to the common antifungal drug fluconazole. mdpi.com One derivative, referred to as compound 16, showed notable bioactivity against eight different Candida strains with MICs in the range of 85.3 to 341.3 µg/mL. mdpi.com Further research into related benzimidazole-hydrazone structures also identified compounds with potent activity against Candida glabrata and Candida krusei, with MIC₅₀ values as low as 1.95 µg/mL. researchgate.net

These findings, while not specific to the requested plant pathogens, underscore the potential of the benzamide scaffold in developing new antifungal agents.

Antifungal Activity of Benzamide Derivatives Against Candida Species

| Derivative Class | Fungal Strain | Reported MIC (µg/mL) | Source |

|---|---|---|---|

| N-(2-hydroxy-4-nitro/aminophenyl)benzamide | Candida albicans | 1.95 - 500 | nih.gov |

| N-(4-Halobenzyl)amide (Compound 16) | Candida spp. | 85.3 - 341.3 | mdpi.com |

| Benzimidazole-hydrazone (Compound 4e) | Candida glabrata | 1.95 (MIC₅₀) | researchgate.net |

| Benzimidazole-hydrazone (Compound 4l) | Candida krusei | 1.95 (MIC₅₀) | researchgate.net |

Antibacterial and Antiviral Potential

The this compound scaffold has been a fruitful starting point for the development of both antibacterial and antiviral agents.

Antibacterial Research Computational and experimental studies have highlighted the potential of 4-hydroxy-benzamide derivatives. Molecular docking analyses have explored the interaction of these compounds with bacterial protein receptors, indicating their potential as antibacterial agents. semanticscholar.org In laboratory testing, new series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov One particular benzamide derivative demonstrated significant potency against Bacillus subtilis and its drug-resistant strain, with MIC values of 3.9 and 1.95 µg/ml, respectively. nih.gov

Antiviral Research Derivatives of this compound have shown promise against a range of viruses by targeting different stages of the viral life cycle.

Flaviviruses: N-(4-hydroxyphenyl) retinamide (B29671) (Fenretinide or 4-HPR), a derivative, potently inhibits Zika virus (ZIKV) and Dengue virus (DV2) in cell cultures. nih.gov Its mechanism involves limiting the accumulation of viral genomic RNA by decreasing the rate of its synthesis, without directly inhibiting the viral replicase enzyme. nih.gov

Human Immunodeficiency Virus (HIV-1): A benzamide derivative known as AH0109 was identified as a significant inhibitor of HIV-1 replication. researchgate.net Mechanistic studies revealed that AH0109 specifically impairs the reverse transcription process and the subsequent nuclear import of the viral cDNA. researchgate.net Notably, this compound remained active against HIV-1 strains that have developed resistance to other antiviral drugs like nevirapine. researchgate.net

Other Viruses: A novel series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed to inhibit deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses. researchgate.netdergipark.org.tr These compounds displayed strong antiviral activity against Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus, with IC₅₀ values ranging from 10.22 to 44.68 μM. researchgate.netdergipark.org.tr

Antiviral Activity of this compound Derivatives

| Derivative | Target Virus | Mechanism of Action | Reported Efficacy | Source |

|---|---|---|---|---|

| Fenretinide (4-HPR) | Zika Virus, Dengue Virus | Reduces viral RNA synthesis | Potent inhibition in cell culture | nih.gov |

| AH0109 | HIV-1 | Impairs reverse transcription | Inhibits replication of wild-type and resistant strains | researchgate.net |

| 4-(2-nitrophenoxy)benzamides | Adenovirus, HSV-1, Coxsackievirus | Deubiquitinase (DUB) inhibition | IC₅₀: 10.22 - 44.68 μM | researchgate.netdergipark.org.tr |

Anti-inflammatory and Analgesic Research

The benzamide structure is a key component in several compounds investigated for their ability to combat inflammation and pain. Research has focused on their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.

A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives were designed and synthesized as anti-inflammatory and analgesic agents. researchgate.net Several of these compounds exhibited potent in vitro inhibitory activity against the COX-2 enzyme, with IC₅₀ values between 0.04 and 0.07 μM, which is comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ 0.049 μM). researchgate.net In animal models of inflammation, these derivatives produced significant edema inhibition, with some compounds showing better results (38.1% to 54.1% inhibition) than the standard drug diclofenac (B195802) sodium (37.8%). researchgate.net

In terms of pain relief, certain derivatives from this series demonstrated a powerful analgesic effect, proving to be 4- to 21-fold more potent than indomethacin (B1671933) and diclofenac sodium in in vivo assays. researchgate.net Further research on related structures includes Benzydamine, which has been studied for its peripheral analgesic effects. nih.gov

Anti-inflammatory & COX-2 Inhibitory Activity of Benzamide Derivatives

| Compound Series | In Vitro COX-2 Inhibition (IC₅₀) | In Vivo Edema Inhibition | Source |

|---|---|---|---|

| 1,4-dihydroquinazolin-3(2H)-yl benzamides | 0.04 - 0.07 μM | 38.1% - 54.1% | researchgate.net |

| Celecoxib (Reference) | 0.049 μM | Not Applicable | researchgate.net |

| Diclofenac Sodium (Reference) | Not Applicable | 37.8% | researchgate.net |

Antioxidant Research and Radical Scavenging Properties

The phenolic hydroxyl group within the this compound structure suggests a potential for antioxidant activity. Antioxidants protect cells from damage caused by reactive oxygen species (ROS), and research has explored this property in various benzamide derivatives.

The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. semanticscholar.orgresearchgate.net In one study, a series of 4,6-diphenylpyrimidine (B189498) substituted benzamide derivatives were assessed and found to exhibit mild to moderate antioxidant activities through the DPPH assay. semanticscholar.org

While not direct derivatives of this compound, related benzimidazole (B57391) compounds featuring a benzamide moiety have also been studied for their radical scavenging properties. nih.gov These studies employed assays to measure the scavenging of DPPH and superoxide (B77818) anion radicals, as well as the inhibition of lipid peroxidation. nih.gov One such derivative with a p-fluorobenzyl substituent showed a strong inhibition of lipid peroxidation (83%). nih.gov These methodologies are standard for quantifying the antioxidant and radical scavenging capabilities that may be present in this compound derivatives.

Estrogen Receptor Agonism Investigations

The structural similarity of the 4-hydroxyphenyl group to the phenolic A-ring of estradiol (B170435) has prompted investigations into this compound derivatives as modulators of the estrogen receptor (ER).

A significant finding in this area is the development of GTx-758 (3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide), a novel nonsteroidal selective ERα agonist. nih.gov This compound was designed for hormone therapy in advanced prostate cancer. nih.gov In preclinical studies, orally administered GTx-758 effectively suppressed testosterone (B1683101) to castration levels, leading to a reduction in prostate volume. This was achieved while minimizing many of the estrogen deficiency-related side effects commonly associated with standard androgen deprivation therapy. nih.gov

Other related research has focused on synthetic estrogens, such as 4-(hydroxyalkyl)estradiols, which were designed as stable analogs of the natural catechol estrogen 4-hydroxyestradiol. sigmaaldrich.com These compounds were evaluated for their binding affinity to the estrogen receptor in MCF-7 human breast cancer cells. The findings from these studies help to elucidate the structural requirements for interaction with the estrogen receptor, with one derivative, 4-(hydroxymethyl)estradiol, showing an EC₅₀ value of 364 nM for receptor binding. sigmaaldrich.com

Table of Mentioned Compounds

| Common/Code Name | Full Chemical Name |

| This compound | This compound |

| GTx-758 | 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide |

| Fenretinide (4-HPR) | N-(4-hydroxyphenyl)retinamide |

| AH0109 | 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide |

| Benzydamine | 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine |

| 4-(hydroxymethyl)estradiol | (8R,9S,13S,14S,17S)-4-(hydroxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |

| Diclofenac | 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid |

| Indomethacin | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid |

Structure Activity Relationship Sar Studies of N 4 Hydroxyphenyl Benzamide Derivatives

Impact of Substitutions on Biological Efficacy

The nature and position of substituents on both the phenyl ring of the benzoyl group and the N-phenyl ring are critical determinants of the biological activity of N-(4-hydroxyphenyl)benzamide derivatives.

The introduction of halogen atoms into the this compound structure has been a common strategy to modulate its biological activity. The high electronegativity and small size of halogens can influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets. nih.gov

Fluorine: The substitution of fluorine can significantly impact metabolic stability. For instance, in some heterocyclic compounds, the introduction of a fluorine atom has been shown to increase metabolic half-life by up to five-fold. nih.gov This is attributed to the strength of the carbon-fluorine bond, which is resistant to metabolic cleavage. nih.gov Furthermore, fluorine's ability to form hydrogen bonds can alter the binding affinity of the compound to its target receptor. nih.gov In some benzothiazole (B30560) derivatives, fluorine substitution at specific positions enhanced antibacterial activity compared to non-fluorinated analogs. nih.gov However, the effect of fluorination is not universally beneficial; in certain classical cannabinoids, fluorine substitution proved to be detrimental to receptor binding affinity. nih.gov

Chlorine: Chlorine-substituted this compound derivatives have been investigated for various biological activities. For example, 2-chloro-N-(4-hydroxyphenyl)benzamide is a known chemical intermediate. nih.gov In a study on farnesoid X receptor (FXR) antagonists, a derivative, 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate, was identified as a moderate antagonist. Subsequent modifications, including the replacement of the 2,4-dichlorophenyl group, led to a significant improvement in potency. nih.gov

Bromine: The effect of bromine substitution is also being explored. While specific studies on bromo-substituted this compound are limited, research on related benzamide (B126) structures provides insights.

| Halogen | Position of Substitution | Observed Effect on Biological Activity | Reference |

| Fluorine | Varies | Can increase metabolic stability and alter receptor binding affinity. May enhance antibacterial activity in some scaffolds. | nih.gov, nih.gov |

| Chlorine | 2,4-dichloro on benzoate (B1203000) ring | Moderate farnesoid X receptor (FXR) antagonist activity. | nih.gov |

| Chlorine | 4-chloro on benzamide | Chemical intermediate for further synthesis. | nih.gov, sigmaaldrich.com |

The hydroxyl (-OH) group on the N-phenyl ring is a key feature of the parent compound and plays a significant role in its biological activity, often by participating in hydrogen bonding with target proteins. The number and position of these hydroxyl groups can drastically alter the pharmacological profile.

Studies on related benzamide derivatives have shown that the presence and location of hydroxyl groups are critical. For instance, in a series of N-substituted benzimidazole (B57391) carboxamides, a compound with two hydroxyl groups and one methoxy (B1213986) group on the phenyl ring exhibited the strongest antibacterial activity against E. faecalis. researchgate.net In another study, a 4-hydroxy-furanyl-benzamide derivative was found to decrease infarct area in a heart failure model, an effect mediated through the M2-muscarinic receptor and nitric oxide synthase activation. nih.gov The activity of many flavonoids, which share phenolic structural motifs, such as having dihydroxy or trihydroxy substitutions, is also well-documented. nih.gov, bldpharm.com, bldpharm.com

| Number of -OH Groups | Position(s) | Biological Activity Profile | Reference |

| One | 4-position (on N-phenyl ring) | Parent compound, baseline activity. | nih.gov |

| One | 4-position (on furanyl-benzamide) | Cardioprotective effects. | nih.gov |

| Two | Varies | Can enhance antibacterial activity. | researchgate.net |

The introduction of alkyl (e.g., methyl) and alkoxy (e.g., methoxy) groups can influence the lipophilicity, steric profile, and metabolic stability of this compound derivatives.

Methyl: The presence of a methyl group can impact biological activity. For example, 4-Hydroxy-N-(4-methylphenyl)benzamide is a synthesized derivative, indicating interest in the effect of such substitutions. sigmaaldrich.com

Methoxy: Methoxy groups have been shown to be important for the biological activity of various benzamide derivatives. In a study on N-substituted benzimidazole carboxamides, derivatives with hydroxyl and methoxy groups on the phenyl ring showed pronounced antiproliferative activity. researchgate.netirb.hr Specifically, a compound featuring two hydroxyl groups and one methoxy group demonstrated potent antibacterial effects. researchgate.net The synthesis of derivatives like N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide further highlights the exploration of methoxy groups in conjunction with other functionalities to develop new therapeutic agents.

| Substituent | Position | Observed Effect on Biological Activity | Reference |

| Methyl | 5-position (on N-phenyl ring) | In combination with a 2-methoxy group, used in synthesized derivatives. | sigmaaldrich.com |

| Methoxy | Varies | Can contribute to antiproliferative and antibacterial activities. | irb.hr, researchgate.net |

Nitro Group: The introduction of a nitro group (-NO2), a strong electron-withdrawing group, can significantly alter the electronic properties of the molecule. The compound N-(4-hydroxy-phenyl)-3,5-dinitro-benzamide is an example of a derivative where nitro groups have been incorporated. sigmaaldrich.com

Thiourea (B124793) Group: Thiourea derivatives of benzamides have been synthesized and evaluated for a range of biological activities, including anticancer properties. tjnpr.org The thiourea moiety is a versatile functional group known to be a pharmacophore in various drug candidates. researchgate.net For instance, N-acyl thiourea derivatives have been investigated for their antimicrobial activities. mdpi.com The synthesis of compounds like N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide for elastase inhibition and antioxidant potential showcases the diverse applications of this functional group in drug design.

Phenoxy Group: The incorporation of a phenoxy group has been explored to develop novel inhibitors of specific signaling pathways. SAR studies of N-(4-phenoxyphenyl)benzamide derivatives led to the development of potent inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase), which are potential antihypertensive drugs. nih.gov Additionally, 4-substituted-phenoxy-benzamide derivatives have been synthesized and shown to possess antiproliferative activity by inhibiting the Hedgehog signaling pathway. researchgate.net

Conformational Flexibility and Its Correlation with Receptor Binding Affinity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological receptor. The conformational flexibility of this compound derivatives allows them to adopt various shapes, one of which may be the optimal conformation for binding to a specific target.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Benzamide Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. QSAR studies are instrumental in the rational design of new drugs by identifying the key physicochemical properties and structural features that influence their efficacy.

Several QSAR studies have been performed on benzamide derivatives to guide the design of more potent compounds. For instance, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives was conducted to develop more potent anticancer agents against human lung cancer cell lines. jppres.comunair.ac.idresearchgate.net The resulting QSAR model identified key molecular descriptors, such as solubility (Log S) and molecular refractivity (MR), that correlate with the anticancer activity. jppres.comunair.ac.idresearchgate.net

Another study focused on developing a 3D-QSAR model for aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors. nih.gov This model highlighted the importance of hydrophobic character and hydrogen bond donating groups for enhancing HDAC inhibitory potency, while electron-withdrawing groups were found to have a negative influence. nih.gov The predictive power of these QSAR models, often indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), allows for the virtual screening and prioritization of new benzamide derivatives for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov, nih.gov

| QSAR Model Type | Benzamide Derivative Class | Key Findings | Reference |

| 2D-QSAR | Benzylidene hydrazine benzamides | Identified Log S and MR as important descriptors for anticancer activity. | jppres.com, unair.ac.id, researchgate.net |

| 3D-QSAR | Aminophenyl benzamides | Hydrophobic character and hydrogen bond donors are crucial for HDAC inhibition. | nih.gov |

| 2D-QSAR | General benzamide derivatives | Used to predict inhibition of endothelial cell reproduction. | nih.gov |

Analytical Methodologies for N 4 Hydroxyphenyl Benzamide and Its Analogs in Research

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is an indispensable tool in the analysis of N-(4-hydroxyphenyl)benzamide and its derivatives, enabling the separation of the target compound from reaction mixtures, impurities, and other analytes.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity verification of this compound and its analogs. This method offers high resolution and sensitivity for separating components within a mixture. In typical research applications, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

For instance, a sensitive and straightforward HPLC method was developed for the quantification of an analog, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, in biological samples. nih.gov The chromatographic separation was achieved on a C18 column using an isocratic elution with a mobile phase of acetonitrile (B52724) and water (70:30) containing 0.1% formic acid. nih.gov This method resulted in a sharp, well-defined peak with a consistent retention time, demonstrating its reliability. nih.gov The purity of another analog, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, is also routinely assessed by HPLC, with a specified purity of over 98.0%. tcichemicals.com

The development of an HPLC method for this compound would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve a good separation with a reasonable analysis time. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance. The linearity of the detector response to concentration is established through calibration curves, which are essential for quantitative analysis. nih.gov

Table 1: HPLC Method Parameters for a Benzamide (B126) Analog

| Parameter | Condition |

|---|---|

| Compound | N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide nih.gov |

| Column | C18 nih.gov |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid nih.gov |

| Elution Mode | Isocratic nih.gov |

| Detection | UV nih.gov |

| Retention Time | 6.3 ± 0.02 min nih.gov |

| Linearity Range | 0.25–20 µg/ml nih.gov |

Molecularly Imprinted Solid-Phase Extraction (MISPE) for Selective Extraction

Molecularly Imprinted Solid-Phase Extraction (MISPE) is an advanced sample preparation technique that offers high selectivity for a target analyte. nih.gov This method is based on the creation of molecularly imprinted polymers (MIPs) with recognition sites that are complementary in shape, size, and functionality to the target molecule (the template). nih.govrsc.org For this compound, a MISPE protocol would involve synthesizing a polymer in the presence of the compound or a structurally similar template molecule.

The process involves polymerizing functional monomers and a cross-linker around the template molecule. After polymerization, the template is removed, leaving behind specific cavities that can selectively rebind the target analyte from a complex sample matrix. This technique has been successfully applied to the selective extraction of various compounds, including agrochemicals, herbicides, and benzophenones from environmental samples. nih.govrsc.orgnih.gov

The key steps in developing a MISPE method for this compound would include:

Template Selection : Using this compound itself or a suitable analog as the template.

Monomer and Cross-linker Selection : Choosing functional monomers that can interact with the functional groups of the template (e.g., the hydroxyl and amide groups) and a cross-linker to form a stable polymer network. rsc.orgnih.gov

Optimization of Extraction : Investigating factors that affect extraction efficiency, such as the type of porogenic solvent, pH, and the composition of washing and eluting solutions. nih.gov

The high selectivity of MISPE allows for efficient cleanup and preconcentration of the analyte, leading to more accurate and reliable results in subsequent chromatographic analysis. nih.gov

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are vital for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In the ¹H NMR spectrum, the chemical shifts, integration values, and splitting patterns of the signals reveal the number of different types of protons and their neighboring atoms. For this compound, distinct signals would be expected for the protons on the two aromatic rings, the amide (N-H) proton, and the hydroxyl (O-H) proton. For example, NMR data for the related compound benzamide shows aromatic protons in the range of δ 7.4-8.1 ppm. chemicalbook.com The characterization of another analog, N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide, also relies on NMR spectroscopy to confirm its structure. calstate.edu

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum would show distinct signals for the carbonyl carbon of the amide group, the carbons of the two phenyl rings (including those bonded to the hydroxyl and amide groups), and the other aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (C=O) | --- | ~166 |

| Amide (N-H) | ~8.5 - 10.0 | --- |

| Benzoyl Ring (C-H) | ~7.4 - 7.9 | ~127 - 132 |

| Hydroxyphenyl Ring (C-H) | ~6.8 - 7.5 | ~115 - 122 |

| Hydroxyl (O-H) | ~9.0 - 9.5 | --- |

| Carbon attached to OH | --- | ~155 |

| Carbon attached to NH | --- | ~131 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass Spectrometry (MS) is a crucial analytical technique used to confirm the molecular weight and elemental composition of this compound. calstate.edu This technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₁₃H₁₁NO₂), the calculated molecular weight is approximately 213.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula with great confidence. nih.gov The mass spectrum of the compound would show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For example, the mass spectrum of the parent compound, benzamide, shows a molecular ion peak (M⁺) at m/z 121. rsc.org

Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner. This data complements the information obtained from NMR spectroscopy to provide unambiguous confirmation of the compound's identity.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is used to study the electronic transitions within the chromophores of this compound. The molecule contains two phenyl rings and an amide group, which are all chromophores that absorb UV light.

UV-Vis spectroscopy is also a valuable tool for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. In the study of this compound and its analogs, these techniques are instrumental in understanding the effects of intra- and intermolecular interactions, such as hydrogen bonding.

A detailed vibrational analysis has been conducted on analogs of this compound, such as 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, complemented by computational calculations. researchgate.net The vibrational wavenumbers and their corresponding assignments provide a deep understanding of the molecular structure.

Key vibrational modes for benzamide derivatives include the N-H and C=O stretching frequencies. For instance, in the analysis of 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, a notable red shift (a shift to lower wavenumber) in the N-H stretching vibration is observed in the IR spectrum compared to the computationally predicted value. This phenomenon indicates a weakening of the N-H bond, which is attributed to the formation of hydrogen bonds. researchgate.net Similarly, the C=O stretching mode can be influenced by electron delocalization and intermolecular interactions within the crystal structure. nih.gov

The following table presents a selection of observed and calculated vibrational frequencies for a representative analog of this compound, highlighting the key functional group vibrations.

Interactive Data Table: Vibrational Frequencies of a this compound Analog

| Vibrational Mode | Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

| N-H Stretch | 3303 | - | - | Weakening of N-H bond due to proton transfer |

| C=O Stretch | 1659 | 1663 | 1688 (dimer) | Carbonyl group vibration |

| C-N Stretch | 1271 | 1272 | 1275 | Amide III |

| Ring C-C Stretch | 1601 | 1604 | 1600 | Phenyl ring vibration |

| O-H Stretch | - | - | - | Hydroxyl group vibration (often broad) |

Data derived from studies on benzamide analogs. researchgate.netnih.gov

The simultaneous activation of the C=O stretching mode in both IR and Raman spectra can suggest charge transfer interactions occurring through a π-conjugated system within the molecule. researchgate.net

Advanced Analytical Techniques for Bio-Interaction Studies

To understand the biological activity of this compound, it is crucial to investigate its interactions with biological macromolecules such as proteins. Advanced analytical techniques provide the means to study these interactions at a molecular level, offering insights into binding affinities, binding sites, and conformational changes.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. springernature.com This enhancement allows for the detection of analytes at very low concentrations, making it a valuable tool for bio-interaction studies. springernature.com

In the context of this compound, SERS can be employed to study its orientation and interaction when in close proximity to a metallic surface, which can mimic a biological interface. researchgate.net The SERS spectrum can reveal which parts of the molecule are interacting with the surface based on the enhancement of specific vibrational modes. For example, the presence of certain modes in the SERS spectrum can indicate the proximity of that functional group to the metal surface, providing clues about molecular orientation upon binding. researchgate.net This technique has been successfully used to study the adsorption behavior of similar molecules like n-hydroxybenzoic acids on silver nanoparticles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for studying protein-ligand interactions in solution with atomic resolution. nih.gov Both ligand-observed and protein-observed NMR experiments can be utilized to characterize the binding of this compound to its biological target.

In protein-observed NMR experiments, changes in the chemical shifts of the protein's signals upon the addition of the ligand can be monitored. nih.gov This technique, known as chemical shift perturbation (CSP) mapping, can identify the binding site on the protein. nih.gov For weaker interactions, which are common in drug discovery, NMR is particularly useful. nih.gov

Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are also highly valuable. These experiments can identify which ligands in a mixture bind to a target protein and can map the binding epitope of the ligand.

Mass Spectrometry (MS)

Mass spectrometry is another key technique for studying non-covalent protein-ligand interactions. Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact protein-ligand complexes from solution to the gas phase. By analyzing the mass-to-charge ratio of the ions, the stoichiometry and dissociation constant of the complex can be determined.

Furthermore, techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide information about conformational changes in a protein upon ligand binding. Changes in the rate of deuterium (B1214612) uptake in different regions of the protein can pinpoint areas that are protected from the solvent upon interaction with the ligand, thus identifying the binding interface.

Future Research Directions and Translational Outlook for N 4 Hydroxyphenyl Benzamide

Development of Next-Generation N-(4-hydroxyphenyl)benzamide Derivatives with Enhanced Potency and Selectivity

A primary objective in the ongoing research of this compound is the synthesis of next-generation derivatives that exhibit superior potency and selectivity for their biological targets. Scientists are systematically modifying the benzamide (B126) and hydroxyphenyl rings to fine-tune the molecule's pharmacological profile. The introduction of various functional groups at different positions on the scaffold has been shown to significantly impact its biological efficacy. For instance, the strategic placement of electron-withdrawing or electron-donating groups can alter the compound's interaction with target proteins, leading to improved therapeutic outcomes.